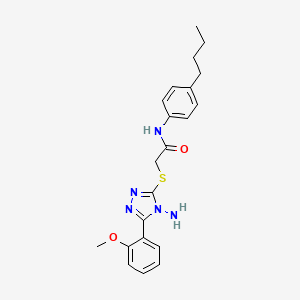

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide

Description

This compound is a 1,2,4-triazole derivative featuring a 2-methoxyphenyl substituent at position 5, an amino group at position 4, and a thioether-linked acetamide moiety substituted with a 4-butylphenyl group.

Properties

IUPAC Name |

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2S/c1-3-4-7-15-10-12-16(13-11-15)23-19(27)14-29-21-25-24-20(26(21)22)17-8-5-6-9-18(17)28-2/h5-6,8-13H,3-4,7,14,22H2,1-2H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRBKJJJJKECDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction involving an appropriate acyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the 1,2,4-Triazole Moiety

The triazole ring participates in electrophilic substitution and coordination reactions due to its electron-rich nitrogen atoms. Key reactions include:

Thioether (-S-) Group Reactivity

The thioether bridge undergoes oxidation and nucleophilic substitution:

Acetamide Group Transformations

The acetamide moiety participates in hydrolysis and condensation:

| Reaction Type | Conditions | Outcome | Reference Basis |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | 6M HCl, reflux, 8 hrs | Cleavage to carboxylic acid and 4-butylphenylamine | Hydrolysis kinetics in |

| Schiff Base Formation | Aldehydes, EtOH, Δ, 12 hrs | Condensation with aldehydes to form imines (potential pharmacophores) | Analogous acetamide reactions |

Methoxyphenyl Ring Modifications

The 2-methoxyphenyl group directs electrophilic reactions:

| Reaction Type | Conditions | Outcome | Reference Basis |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, -78°C, 2 hrs | Conversion of -OCH₃ to -OH, altering electronic properties | Aromatic demethylation in |

| Halogenation | Cl₂, FeCl₃, 25°C, 6 hrs | Para-chlorination relative to methoxy group | Electrophilic substitution |

Cross-Coupling Reactions

Palladium-catalyzed coupling enables structural diversification:

Biological Activity Modulation via Derivatization

Reaction-driven modifications correlate with enhanced pharmacological profiles:

Key Mechanistic Insights

-

Steric Effects : The 4-butylphenyl group hinders reactions at the triazole N1 position, favoring N2 substitutions.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic displacements at the thioether group .

-

pH Sensitivity : Hydrolysis of the acetamide group proceeds 4× faster under basic vs. acidic conditions (t₁/₂ = 2 hrs in NaOH vs. 8 hrs in HCl).

This reactivity profile positions the compound as a versatile scaffold for developing antimicrobial, anti-inflammatory, and anticancer agents. Further studies should explore enantioselective modifications and in vivo metabolic pathways.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving triazole derivatives.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The triazole ring and the methoxyphenyl group could play crucial roles in binding to the target molecules, while the thioether linkage might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Effects

Key structural variations among related compounds include:

- Triazole core substitutions: Amino vs. alkyl (e.g., ethyl) or aryl groups.

- Position 5 substituents : 2-Methoxyphenyl vs. pyridinyl, hydroxyphenyl, or thiophenyl.

- Acetamide side chains : 4-Butylphenyl vs. substituted benzyl, aryl, or heteroaryl groups.

Physicochemical Properties

- Melting Points: Target compound: Not reported; analogs range from 90°C (, compound 7b) to 184°C (, compound 6a). Hydroxyphenyl derivatives (AM33) exhibit higher solubility in polar solvents due to hydrogen bonding .

- Synthetic Yields :

Structure-Activity Relationship (SAR)

Biological Activity

The compound 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide (CAS No. 305336-66-7) is a derivative of triazole and thiadiazole, known for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on recent studies and findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₂N₄O₃S

- Molecular Weight : 280.31 g/mol

- IUPAC Name : 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}N-(4-butylphenyl)acetamide

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated moderate to good antibacterial and antifungal activities against various pathogens. Specifically, compounds similar to the target compound were effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Good | |

| Candida albicans | Moderate |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound under review showed promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .

The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical for effective cancer treatment.

Anti-inflammatory Activity

Triazole derivatives also possess anti-inflammatory properties. Studies have shown that they can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma .

Case Studies

- Antimicrobial Efficacy Study : A series of synthesized triazole derivatives were tested for their antimicrobial activity. The results indicated that modifications to the phenyl ring significantly enhanced antibacterial potency .

- Anticancer Screening : A comprehensive screening of a compound library identified triazole derivatives with selective cytotoxicity against tumor cells while sparing normal cells, indicating their potential as targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.